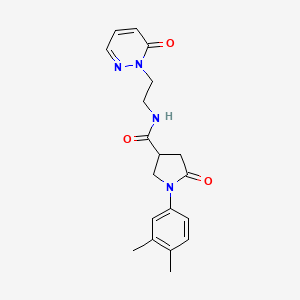
2-(1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide” is a derivative of indole . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Physical And Chemical Properties Analysis
The compound “2-(1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide” is stable under recommended storage conditions . No data is available on its reactivity or conditions to avoid .科学的研究の応用
Antimicrobial Activity
The indole moiety of the compound is known to contribute significantly to antimicrobial properties. Research has indicated that derivatives of indole, such as 2-(1H-indol-3-yl)acetamide , have been synthesized and tested for their efficacy against bacterial strains . These compounds have shown potential as novel antibacterial agents with mechanisms different from traditional antibiotics, which is crucial in the fight against drug-resistant bacteria.
Antifungal Applications
Indole derivatives have also been explored for their antifungal activities. The structural similarity of 2-(1H-indol-3-yl)acetamide to other indole-based antifungal agents suggests potential applications in treating systemic and superficial fungal infections .
Tubulin Polymerization Inhibition
Compounds with an indole scaffold have been designed to target tubulin polymerization, a vital process in cell division. By inhibiting this process, indole derivatives can act as potent anticancer agents, disrupting the mitotic spindle formation and thereby inhibiting tumor growth .
Anti-inflammatory Properties
Indole derivatives have been shown to enhance the production of anti-inflammatory cytokines in various cell types. For example, DPIE, a related compound, has been reported to augment the production of IL-6, IL-8, and COX-2 mRNA in stimulated human periodontal ligament cells .
Drug Discovery and Development
The indole ring system is a prevalent motif in drug discovery due to its pharmacological relevance. The compound could serve as a key intermediate in the synthesis of various pharmacologically active molecules, potentially leading to the development of new therapeutic drugs .
Chemical Research and Synthesis
Indole and its derivatives are valuable in chemical research for the synthesis of complex organic molecules. They often serve as building blocks in the construction of larger, more complex compounds used in various chemical reactions and processes .
Molecular Docking Studies
Indole derivatives are frequently used in molecular docking studies to predict the orientation of a substrate when it binds to an enzyme or receptor. These studies are essential for understanding the interaction at the molecular level and for designing more effective drugs .
Neuroprotective Effects
Research on indole derivatives has suggested potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier makes it a candidate for further investigation in this field .
Safety and Hazards
The safety data sheet for “2-(1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide” suggests that in case of inhalation, skin contact, eye contact, or ingestion, medical attention should be sought . It’s also recommended to use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires involving this compound .
将来の方向性
Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the compound “2-(1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide” could be a subject of future research in the field of medicinal chemistry.
作用機序
Mode of Action
It’s known that the compound can participate in base-promoted reactions . The exact interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound is involved in base-promoted reactions, serving as a reactant
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
It’s known that the presence of a prenyl chain can make compounds more lipophilic, which plays an important role in their activity . .
特性
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-15-7-3-9-20(15)10-4-8-18-17(23)16(22)13-11-19-14-6-2-1-5-12(13)14/h1-2,5-6,11,19H,3-4,7-10H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJDSOARBQRBBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-Dichlorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2884209.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile](/img/structure/B2884210.png)
![4-[[2-[[4-Methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2884211.png)
![N-benzyl-7-chloro-N-ethyl-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2884213.png)


![1-cyano-N-[(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B2884219.png)
![5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B2884220.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2884224.png)

![N-({1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B2884227.png)
![6,8-Dichloro-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2h-chromen-2-one](/img/structure/B2884228.png)